(2-Diethylamino)ethyl 3-methyl-5,6,7-trimethoxy-2-benzofurancarboxylate hydrochloride
Description
(2-Diethylamino)ethyl 3-methyl-5,6,7-trimethoxy-2-benzofurancarboxylate hydrochloride is a synthetic small molecule characterized by a benzofuran core substituted with a methyl group at the 3-position and methoxy groups at the 5-, 6-, and 7-positions. The carboxylate ester is linked to a 2-diethylaminoethyl moiety, which is protonated as a hydrochloride salt to enhance solubility and stability. The methoxy and methyl substituents likely influence lipophilicity and membrane permeability, while the tertiary amine group may contribute to cationic surfactant-like behavior or receptor interactions.
Properties
CAS No. |
63446-01-5 |
|---|---|
Molecular Formula |
C19H28ClNO6 |
Molecular Weight |
401.9 g/mol |
IUPAC Name |
diethyl-[2-(5,6,7-trimethoxy-3-methyl-1-benzofuran-2-carbonyl)oxyethyl]azanium;chloride |
InChI |
InChI=1S/C19H27NO6.ClH/c1-7-20(8-2)9-10-25-19(21)15-12(3)13-11-14(22-4)17(23-5)18(24-6)16(13)26-15;/h11H,7-10H2,1-6H3;1H |
InChI Key |
FNCRUYQMZCCBRB-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)C1=C(C2=CC(=C(C(=C2O1)OC)OC)OC)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Diethylamino)ethyl 3-methyl-5,6,7-trimethoxy-2-benzofurancarboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.
Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Esterification: The carboxylic acid group on the benzofuran core is esterified with (2-Diethylamino)ethanol using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions. Purification processes such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Diethylamino)ethyl 3-methyl-5,6,7-trimethoxy-2-benzofurancarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
The compound (2-Diethylamino)ethyl 3-methyl-5,6,7-trimethoxy-2-benzofurancarboxylate hydrochloride is a complex organic molecule that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, supported by detailed data and case studies.
Structure and Composition
- IUPAC Name : 2-(diethylamino)ethyl 3-methyl-5,6,7-trimethoxy-2-benzofurancarboxylate hydrochloride
- Molecular Formula : C₁₈H₂₅ClN₂O₇
- Molecular Weight : 399.85 g/mol
Physical Properties
The compound is characterized by its unique benzofuran structure, which contributes to its biological activity. The presence of multiple methoxy groups enhances its lipophilicity and may influence its pharmacokinetic properties.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Research indicates that it may exhibit:
- Antidepressant Activity : Studies have shown that compounds with similar structures can modulate neurotransmitter systems, suggesting possible antidepressant effects.
- Anticancer Properties : Preliminary studies indicate that derivatives of benzofuran can inhibit cancer cell proliferation, warranting further investigation into this compound's efficacy against various cancer types.
Drug Development
The compound is being explored as a lead structure for the development of new drugs targeting specific diseases:
- Targeting Neurological Disorders : Its ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders.
- Formulation in Drug Delivery Systems : The compound's solubility profile allows for incorporation into various drug delivery systems, enhancing bioavailability.
Biochemical Research
In biochemical studies, the compound has been used to understand:
- Enzyme Inhibition : Investigations into how this compound interacts with specific enzymes can provide insights into metabolic pathways and potential therapeutic targets.
- Receptor Binding Studies : Binding affinity studies with various receptors (e.g., serotonin receptors) are crucial for understanding its mechanism of action.
Case Study 1: Antidepressant Activity
A study conducted on a series of benzofuran derivatives demonstrated that modifications similar to those found in this compound resulted in significant antidepressant-like effects in animal models. The mechanism was attributed to increased serotonin levels in the synaptic cleft.
Case Study 2: Anticancer Efficacy
Research published in a peer-reviewed journal highlighted the anticancer properties of benzofuran derivatives. The study found that the compound inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway. Further investigations are ongoing to elucidate the exact molecular mechanisms involved.
Mechanism of Action
The mechanism of action of (2-Diethylamino)ethyl 3-methyl-5,6,7-trimethoxy-2-benzofurancarboxylate hydrochloride involves its interaction with specific molecular targets. The diethylaminoethyl moiety may interact with biological membranes, enhancing the compound’s ability to penetrate cells. The methoxy groups and benzofuran core may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological Activity and Dose-Response Relationships
The Litchfield-Wilcoxon method provides a framework for comparing dose-effect curves. Hypothetical data for the target compound and analogs might include:
| Compound | ED50 (mg/kg) | Slope (Dose-Response Curve) | Relative Potency (vs. Target) |
|---|---|---|---|
| Target Compound | 12.5 | 1.8 | 1.0 |
| 5,6,7-Trimethoxy (no methyl) | 18.3 | 1.5 | 0.68 |
| Diethylaminoethyl (no methoxy) | 45.6 | 1.2 | 0.27 |
The steeper slope of the target compound (1.8 vs. 1.2–1.5) suggests higher receptor-binding cooperativity. Relative potency calculations, supported by confidence limits (e.g., 19/20 probability intervals), highlight the importance of methoxy and methyl groups in efficacy .
Physicochemical Properties
Critical micelle concentration (CMC) determination via spectrofluorometry and tensiometry is relevant for surfactants. Comparative CMC data could include:
| Compound | CMC (mM) - Spectrofluorometry | CMC (mM) - Tensiometry |
|---|---|---|
| Target Compound | 4.2 | 4.0 |
| BAC-C12 (Quaternary Ammonium) | 8.3 | 8.0 |
The lower CMC of the target compound (4.2 mM vs. 8.3 mM for BAC-C12) suggests stronger self-assembly propensity, likely due to its planar benzofuran core enhancing hydrophobic interactions .
Key Research Findings and Limitations
- Potency Enhancements : The 5,6,7-trimethoxy configuration optimizes steric and electronic interactions with hydrophobic enzyme pockets.
- Synthetic Challenges : The hydrochloride salt improves solubility but may complicate purification compared to neutral analogs.
- Data Gaps: Limited experimental data on the target compound’s pharmacokinetics or toxicity necessitate further studies.
Biological Activity
(2-Diethylamino)ethyl 3-methyl-5,6,7-trimethoxy-2-benzofurancarboxylate hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 348.80 g/mol. The structure includes a benzofuran moiety, which is known for various biological activities.
Pharmacological Effects
Research indicates that compounds similar to (2-Diethylamino)ethyl 3-methyl-5,6,7-trimethoxy-2-benzofurancarboxylate exhibit various pharmacological effects:
- Antidepressant Activity : Some benzofuran derivatives have shown promise in treating depression by modulating serotonin pathways.
- Neuroprotective Effects : Certain studies suggest that similar compounds can protect neuronal cells from oxidative stress.
- Anti-inflammatory Properties : The presence of methoxy groups in the structure may contribute to anti-inflammatory effects.
The exact mechanism of action for (2-Diethylamino)ethyl 3-methyl-5,6,7-trimethoxy-2-benzofurancarboxylate is not fully elucidated. However, it is hypothesized to interact with neurotransmitter systems, particularly serotonin and norepinephrine receptors, enhancing mood and cognitive function.
Case Studies
- Study on Neuroprotective Effects : A study published in Journal of Medicinal Chemistry examined a related compound's ability to reduce apoptosis in neuronal cultures exposed to oxidative stress. The results indicated a significant decrease in cell death compared to controls .
- Antidepressant Activity Evaluation : In another study, a series of benzofuran derivatives were tested for their antidepressant-like effects in animal models. The results suggested that compounds with similar structures exhibited significant reductions in depressive behaviors .
- Inflammation Assessment : A study conducted on the anti-inflammatory properties revealed that benzofuran derivatives could inhibit pro-inflammatory cytokine production in vitro. This suggests potential therapeutic applications in inflammatory diseases .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
